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molecular formula C7H9NO2 B8731067 2-(Pyridin-4-yloxy)ethanol

2-(Pyridin-4-yloxy)ethanol

Cat. No. B8731067
M. Wt: 139.15 g/mol
InChI Key: MDNNVQNQXQBAJM-UHFFFAOYSA-N
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Patent
US04521413

Procedure details

To a solution of sodium (9.2 g) in ethylene glycol (100 ml) was added portionwise 4-chloropyridine (39.6 g) under heating at 120° to 130° C. and stirring, which was continued for one hour at 130° C. after the addition. The mixture was cooled to -15° C. and dry ice (5.2 g) was added thereto. The mixture was warmed to 45° C. and allowed to stand at room temperature. The resulting precipitates were removed by filtration and washed with diisopropyl ether. The filtrate and washings were combined and evaporated. The residual oil was distilled to give 4-(2-hydroxyethoxy)pyridine (9 g), bp. 138° to 145° C. at 5 to 6 mmHg, which solidified and recrystallized from ethyl acetate. mp. 113° to 115° C. (dec.).
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
39.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].Cl[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.C(=O)=O.[CH2:12]([OH:15])[CH2:13][OH:14]>>[OH:14][CH2:13][CH2:12][O:15][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1 |^1:0|

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
[Na]
Name
Quantity
39.6 g
Type
reactant
Smiles
ClC1=CC=NC=C1
Name
Quantity
100 mL
Type
reactant
Smiles
C(CO)O
Step Two
Name
Quantity
5.2 g
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating at 120° to 130° C.
ADDITION
Type
ADDITION
Details
after the addition
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 45° C.
CUSTOM
Type
CUSTOM
Details
to stand at room temperature
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
CUSTOM
Type
CUSTOM
Details
were removed by filtration
WASH
Type
WASH
Details
washed with diisopropyl ether
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residual oil was distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCCOC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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